molecular formula C13H8BrNO B8735683 2-(2-Bromophenoxy)benzonitrile

2-(2-Bromophenoxy)benzonitrile

Cat. No.: B8735683
M. Wt: 274.11 g/mol
InChI Key: SXSZKCVTSJZHHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenoxy)benzonitrile is a brominated aromatic compound featuring a phenoxy bridge linking a brominated benzene ring to a nitrile-substituted benzene. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. Its reactivity is influenced by the electron-withdrawing nitrile group and the bromine substituent, which facilitate coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula

C13H8BrNO

Molecular Weight

274.11 g/mol

IUPAC Name

2-(2-bromophenoxy)benzonitrile

InChI

InChI=1S/C13H8BrNO/c14-11-6-2-4-8-13(11)16-12-7-3-1-5-10(12)9-15/h1-8H

InChI Key

SXSZKCVTSJZHHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=CC=CC=C2Br

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 2-(2-bromophenoxy)benzonitrile with structurally related benzonitrile derivatives, focusing on molecular properties, synthesis, and applications.

Structural and Spectral Comparisons

Table 1: Key Structural and Spectral Data
Compound Name Molecular Formula Molecular Weight Key Spectral Features (¹H-NMR, ¹³C-NMR) Source
This compound C₁₃H₈BrNO 274.12 δ 7.70 (d, J=8.0 Hz, 1H), 7.43 (t, J=8.0 Hz, 1H)
N-(2-(2-Bromophenoxy)-4-cyanophenyl)acetamide (5h) C₁₅H₁₁BrN₂O₂ 330.0 δ 9.74 (s, 1H), 8.49 (d, J=8.0 Hz, 1H)
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 198.02 O–H⋯N hydrogen bond (2.805 Å), planar structure
2-(2-Bromo-4-fluorophenoxy)-4-chlorobenzonitrile C₁₃H₆BrClFNO 326.55 Halogen substituents enhance electrophilicity

Key Observations :

  • Electronic Effects : The nitrile group in all compounds stabilizes intermediates via resonance. Bromine and fluorine substituents enhance electrophilicity, facilitating cross-coupling reactions .
  • Hydrogen Bonding: 5-Bromo-2-hydroxybenzonitrile exhibits intramolecular O–H⋯N hydrogen bonding, which is absent in this compound. This bonding reduces solubility in non-polar solvents .

Key Observations :

  • Microwave vs. Conventional Methods: Microwave synthesis (e.g., for this compound) achieves higher yields (93%) compared to traditional methods, reducing reaction times .
  • Detection Challenges : Compounds like 2-BMPB require specialized analytical techniques (e.g., headspace GC) due to high boiling points .

Key Observations :

  • Pharmaceutical Relevance: this compound and 5-bromo-2-hydroxybenzonitrile are used in antiretroviral and anticancer agents, respectively .
  • Genotoxicity: Valsartan precursors (2-CMPB/2-BMPB) require stringent purification to mitigate genotoxic risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.